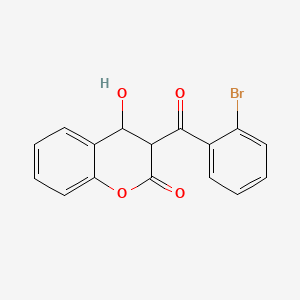
abciximab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abciximab is a monoclonal antibody fragment that targets the glycoprotein IIb/IIIa receptor on platelets. It is primarily used as an antiplatelet agent to prevent thrombosis during percutaneous coronary interventions, such as angioplasty. This compound works by inhibiting platelet aggregation, thereby reducing the risk of blood clot formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Abciximab is produced through recombinant DNA technology. The process involves the genetic engineering of murine (mouse) and human antibody fragments to create a chimeric antibody. The Fab fragment of the antibody is then isolated and purified for clinical use .
Industrial Production Methods: The industrial production of this compound involves the use of mammalian cell cultures to express the chimeric antibody. The cells are grown in bioreactors under controlled conditions to ensure optimal yield and quality. The antibody is then harvested, purified, and formulated for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions: Abciximab primarily undergoes binding reactions with its target receptors. It does not typically participate in oxidation, reduction, or substitution reactions as it is a biologic molecule.
Common Reagents and Conditions: The primary reagents involved in the production of this compound are the genetically engineered cells and the culture media used to grow them. The conditions include maintaining the bioreactors at specific temperatures and pH levels to optimize cell growth and antibody production .
Major Products Formed: The major product formed is the Fab fragment of the chimeric antibody, which is then purified and formulated for clinical use .
Wissenschaftliche Forschungsanwendungen
Abciximab has several scientific research applications, particularly in the fields of medicine and biology:
Cardiology: this compound is used to prevent ischemic complications during percutaneous coronary interventions. .
Diabetes and Chronic Kidney Disease: Research indicates that this compound can be beneficial for patients with diabetes and chronic kidney disease undergoing coronary interventions.
Thrombosis Research: this compound is used in research to study platelet aggregation and the mechanisms of thrombosis.
Pediatric Applications: It has been used in the treatment of Kawasaki disease in pediatric patients.
Wirkmechanismus
Abciximab exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with fibrinogen, von Willebrand factor, and other adhesive molecules, thereby inhibiting platelet aggregation. Additionally, this compound binds to the vitronectin receptor on platelets and endothelial cells, further contributing to its antithrombotic effects .
Vergleich Mit ähnlichen Verbindungen
Abciximab is part of a class of drugs known as glycoprotein IIb/IIIa inhibitors. Other compounds in this class include tirofiban and eptifibatide.
Tirofiban: A small-molecule inhibitor with a shorter half-life compared to this compound.
Eptifibatide: Another small-molecule inhibitor with a shorter half-life and different binding characteristics compared to this compound.
Uniqueness of this compound: this compound is unique due to its longer platelet half-life and strong binding affinity to the glycoprotein IIb/IIIa receptor. This results in a prolonged antiplatelet effect even after the drug is no longer detectable in the plasma .
Eigenschaften
CAS-Nummer |
143653-53-6 |
|---|---|
Molekularformel |
C24H26OS2Sn |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)
![4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1174491.png)
